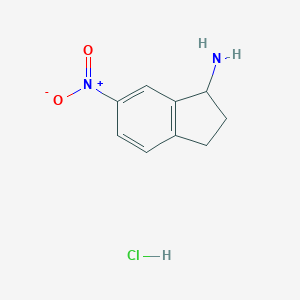

1-Amino-6-nitroindan hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-nitro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c10-9-4-2-6-1-3-7(11(12)13)5-8(6)9;/h1,3,5,9H,2,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEGOUYYCUZWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10632699 | |

| Record name | 6-Nitro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185230-66-4 | |

| Record name | 6-Nitro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-Amino-6-nitroindan hydrochloride" chemical properties

This technical guide details the chemical properties, synthesis, and application of 1-Amino-6-nitroindan hydrochloride , a critical "scaffold-divergent" intermediate used in the development of monoamine oxidase (MAO) inhibitors and other CNS-active agents.

Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Development Scientists, and Pharmacology Researchers

Executive Summary

1-Amino-6-nitroindan hydrochloride (CAS: 62658-54-2) is a substituted aminoindan derivative serving as a high-value building block in medicinal chemistry. Structurally related to Rasagiline (a selective MAO-B inhibitor), the introduction of the nitro group at the C6 position drastically alters the electronic landscape of the aromatic ring. This modification reduces the electron density of the system, influencing the pKa of the primary amine and altering metabolic stability (e.g., resistance to aromatic hydroxylation).

This guide focuses on the chemoselective synthesis required to install the amine functionality without reducing the labile nitro group—a common pitfall in standard hydrogenation protocols.

Chemical Profile & Identification

| Property | Specification |

| IUPAC Name | 6-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride |

| Common Name | 1-Amino-6-nitroindan HCl; 6-Nitro-1-indanamine HCl |

| CAS Number | 62658-54-2 (HCl salt); 24623-24-3 (Precursor Ketone) |

| Molecular Formula | C₉H₁₀N₂O₂[1][2][3] · HCl |

| Molecular Weight | 214.65 g/mol |

| Appearance | Pale yellow to brownish crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

| Melting Point | >240°C (decomposition characteristic of HCl salts) |

| Chirality | Typically synthesized as a racemate ; can be resolved to (R)- or (S)- isomers via chiral HPLC or tartaric acid resolution. |

Synthesis & Manufacturing Protocols

The Chemoselectivity Challenge

The primary challenge in synthesizing 1-amino-6-nitroindan is the simultaneous reduction of the ketone (or oxime) and the nitro group. Standard catalytic hydrogenation (H₂/Pd-C) will indiscriminately reduce the nitro group to an aniline (forming 1,6-diaminoindan), which is often an undesired impurity.

Validated Protocol: Direct Reductive Amination (Nitro-Sparing) This method utilizes Sodium Cyanoborohydride (NaBH₃CN) , a milder reducing agent that selectively reduces the intermediate iminium ion while leaving the nitro group intact.

Step-by-Step Methodology:

-

Reagents:

-

Precursor: 6-Nitro-1-indanone (1.0 eq)

-

Amine Source: Ammonium Acetate (NH₄OAc) (10.0 eq)

-

Reductant: Sodium Cyanoborohydride (NaBH₃CN) (0.7 eq)

-

Solvent: Methanol (anhydrous)

-

Quench: Conc. HCl / Water

-

-

Procedure:

-

Imine Formation: Dissolve 6-nitro-1-indanone in methanol. Add excess ammonium acetate. Stir at room temperature for 1-2 hours to establish the ketone-imine equilibrium.

-

Reduction: Cool the mixture to 0°C. Slowly add NaBH₃CN portion-wise. Note: Maintain pH ~6-7; if too acidic, HCN gas may evolve; if too basic, reaction slows.

-

Reaction: Allow to warm to room temperature and stir for 24 hours.

-

Work-up: Acidify carefully with HCl to pH < 2 to decompose excess hydride. Evaporate methanol.

-

Isolation: Basify the aqueous residue with NaOH (to pH > 10) to liberate the free base. Extract with Dichloromethane (DCM).

-

Salt Formation: Dry the DCM layer (Na₂SO₄), filter, and treat with 4M HCl in dioxane. The hydrochloride salt precipitates as a yellow solid.

-

Synthesis Workflow Diagram

Figure 1: Chemoselective synthesis pathway preventing nitro-group reduction.

Applications in Drug Discovery

MAO-B Inhibitor Development (Rasagiline Analogs)

1-Aminoindan is the pharmacophore of Rasagiline (Azilect), used for Parkinson's disease. The 6-nitro derivative serves as a critical probe in Structure-Activity Relationship (SAR) studies:

-

Electronic Effects: The strong electron-withdrawing nitro group decreases the pKa of the amine (making it less basic than unsubstituted aminoindan). This affects binding affinity to the MAO-B active site flavin cofactor.

-

Metabolic Blocking: The C6 position is a metabolic "soft spot" for aromatic hydroxylation. Blocking this with a nitro group (or converting the nitro to a halo-group later) extends the half-life of the scaffold.

Precursor for 1,6-Diaminoindan

While the nitro group is often the target, this compound is also the cleanest precursor to 1,6-diaminoindan .

-

Protocol: Once the chiral center at C1 is established (e.g., via chiral resolution of the nitro-amine), the nitro group can be hydrogenated (H₂/Pd) to yield the chiral diamine, a ligand for asymmetric catalysis.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signals are diagnostic:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Amine Protons: Broad singlet at δ 8.5–9.0 ppm (NH₃⁺).

-

Aromatic C7-H: Doublet at ~δ 7.6 ppm (ortho to bridgehead).

-

Aromatic C5-H: Doublet of doublets (coupling with C4 and C7).

-

Aromatic C4-H: Doublet at ~δ 8.1 ppm (deshielded by nitro group).

-

Benzylic C1-H: Triplet/Multiplet at ~δ 4.8 ppm (chiral center).

-

-

Mass Spectrometry (ESI+):

-

Major peak at m/z 179.08 [M+H]⁺ (Free base mass).

-

Handling & Safety (E-E-A-T)

-

Nitro Group Hazards: Like many nitro-aromatics, this compound may possess mutagenic potential (Ames positive). Handle in a fume hood with double gloving (Nitrile).

-

HCl Salt Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C for long-term stability. Moisture uptake can lead to hydrolysis or stoichiometry errors in biological assays.

-

Incompatibility: Avoid strong bases (liberates free amine, which oxidizes more easily) and strong reducing agents (unless intentional reduction of nitro is desired).

References

-

ChemicalBook. (2024).[4] 6-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride Properties and Suppliers.

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for selective reductive amination).

- Youdim, M. B., et al. (2006). "Rasagiline: Neuroprotection, Neuroplasticity, and Neurogenesis." Drug Development Research. (Context for aminoindan scaffolds in Parkinson's).

-

Sigma-Aldrich. (2024). Safety Data Sheet: Nitro-substituted Aminoindans.[5]

-

AChemBlock. (2024).[4][6] Product Analysis: 6-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 62658-54-2).

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. CAS 24623-24-3|6-Nitro-1-Indanone|6-Nitro-2,3-Dihydro-1H-Inden-1-One [rlavie.com]

- 3. (R)-(-)-1-Aminoindane 97 10277-74-4 [sigmaaldrich.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates - Google Patents [patents.google.com]

- 6. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

Comprehensive Synthesis Guide: 1-Amino-6-nitroindan Hydrochloride

This guide details the synthesis of 1-Amino-6-nitroindan Hydrochloride (also known as 6-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride). This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of PARP inhibitors, monoamine oxidase (MAO) inhibitors, and other bioactive indane derivatives.

The pathway prioritizes regiochemical control during nitration and chemoselectivity during the reduction of the amine precursor to preserve the nitro group.

Executive Summary & Retrosynthetic Analysis

The synthesis targets the introduction of a primary amine at the C1 position and a nitro group at the C6 position of the indan core. The primary challenge is the chemoselective reduction of the C1-nitrogen functionality (oxime or imine) without reducing the C6-nitro group to an aniline.

Retrosynthetic Logic

-

Target: 1-Amino-6-nitroindan HCl.

-

Precursor: 1-Amino-6-nitroindan (Free Base).

-

Chemoselective Step: Reduction of 6-Nitro-1-indanone oxime . (Direct reductive amination is possible but the oxime route offers higher purity and easier handling).

-

Regioselective Step: Nitration of 1-Indanone . The carbonyl group directs meta (C6), while the alkyl bridge directs ortho/para. Position 6 is electronically favored (para to the alkyl bridge, meta to the carbonyl).

Figure 1: Retrosynthetic analysis showing the disconnection approach.

Detailed Experimental Protocols

Step 1: Regioselective Nitration of 1-Indanone

Objective: Synthesize 6-nitro-1-indanone while minimizing the 4-nitro isomer. Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Reagents: 1-Indanone (1.0 eq), Fuming Nitric Acid (HNO₃, d=1.5), Sulfuric Acid (H₂SO₄).

-

Solvent: H₂SO₄ serves as solvent and catalyst.

Protocol:

-

Preparation: Charge a 3-neck round-bottom flask with conc. H₂SO₄ (5 mL per gram of substrate). Cool to -5°C to 0°C using an ice-salt bath.

-

Addition: Add 1-Indanone portion-wise, maintaining temperature below 5°C. The solution will turn dark.

-

Nitration: Prepare a mixture of Fuming HNO₃ (1.1 eq) and conc. H₂SO₄. Add this mixture dropwise over 30–45 minutes. Critical: Exotherms above 10°C increase the formation of the 4-nitro isomer and dinitro byproducts.

-

Quench: Stir at 0°C for 1 hour. Pour the reaction mixture slowly onto crushed ice (10x volume) with vigorous stirring. A pale yellow precipitate will form.

-

Workup: Filter the solid.[1] Wash with copious cold water until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize from Ethanol (95%) or Acetic Acid .

-

Note: The 6-nitro isomer is less soluble and crystallizes first. The 4-nitro isomer remains in the mother liquor.

-

Target MP: 72–74°C.

-

Step 2: Formation of 6-Nitro-1-indanone Oxime

Objective: Convert the ketone to a nitrogen-containing intermediate suitable for selective reduction.

-

Reagents: 6-Nitro-1-indanone (1.0 eq), Hydroxylamine Hydrochloride (NH₂OH·HCl, 1.5 eq), Sodium Acetate (NaOAc, 2.0 eq).

-

Solvent: Ethanol/Water (3:1 ratio).

Protocol:

-

Dissolve 6-nitro-1-indanone in Ethanol.

-

Add a solution of NH₂OH·HCl and NaOAc in water.

-

Heat to Reflux (78°C) for 2–3 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Cool to room temperature. The oxime often precipitates upon cooling. If not, evaporate ethanol and add water.

-

Filter the solid, wash with water, and dry in a vacuum oven at 50°C.

-

Yield: Typically >90%.

-

Appearance: Off-white to pale yellow solid.

-

Step 3: Chemoselective Reduction to 1-Amino-6-nitroindan

Objective: Reduce the oxime (=N-OH) to the primary amine (-NH₂) without reducing the nitro group (-NO₂) to an aniline. Warning: Do NOT use catalytic hydrogenation (Pd/C + H₂), as this will reduce the nitro group.

Preferred Method: Borane-THF Complex Reduction

-

Reagents: 6-Nitro-1-indanone oxime (1.0 eq), Borane-THF complex (BH₃·THF, 1M solution, 4.0 eq).

-

Solvent: Anhydrous THF.

Protocol:

-

Setup: Flame-dry a flask and purge with Nitrogen/Argon. Dissolve the oxime in anhydrous THF.

-

Reduction: Cool to 0°C. Add BH₃·THF solution dropwise via syringe.

-

Reaction: Allow to warm to room temperature and then heat to mild reflux (65°C) for 4–6 hours.

-

Quench: Cool to 0°C. Carefully add Methanol dropwise to destroy excess borane (hydrogen gas evolution).

-

Hydrolysis: Add 10% HCl (aq) and reflux for 1 hour to break the boron-amine complex.

-

Isolation:

-

Basify the aqueous layer with NaOH (pH > 10).

-

Extract with Dichloromethane (DCM) (3x).

-

Dry organics over Na₂SO₄ and concentrate to yield the crude amine oil.

-

Step 4: Hydrochloride Salt Formation

Objective: Stabilize the amine as a solid salt.

-

Reagents: Crude 1-Amino-6-nitroindan, HCl (4M in Dioxane or gas).

-

Solvent: Diethyl Ether or Ethyl Acetate.

Protocol:

-

Dissolve the crude amine in a minimal amount of dry Diethyl Ether or Ethyl Acetate.

-

Cool to 0°C.

-

Add HCl (in Dioxane) dropwise until no further precipitation occurs.

-

Filter the white/off-white solid.

-

Wash with cold ether and dry under vacuum.

Process Visualization

Synthesis Workflow

Figure 2: Forward synthesis pathway highlighting critical reagents.

Analytical Data & Critical Parameters

Expected Analytical Profile

| Test | Expected Result | Notes |

| Appearance | White to pale yellow crystalline solid | Free base is an oil/low melting solid; HCl salt is stable solid. |

| 1H NMR (DMSO-d6) | Indan CH2 multiplet (2.0-3.0 ppm), Methine CH-NH2 (~4.5 ppm), Aromatic protons (7.5-8.5 ppm) | Look for 3 aromatic protons. 6-nitro substitution pattern: d, dd, d. |

| Mass Spec (ESI) | [M+H]+ = 179.08 (Free base) | HCl salt will dissociate in MS source. |

| Melting Point | >200°C (Decomposition for HCl salt) | Sharp melting point indicates high purity. |

Critical Process Parameters (CPPs)

-

Nitration Temperature: Must remain < 5°C. Higher temperatures favor the 4-nitro isomer and dinitration.

-

Reduction Selectivity: The use of BH₃·THF or NaBH₄/TiCl₄ is mandatory. Standard hydrogenation (H₂/Pd, H₂/Ni) will yield the diamine (1,6-diaminoindan), which is a common impurity.

-

Hydrolysis of Boron Complex: The boron-amine intermediate formed in Step 3 is stable. Vigorous acidic hydrolysis (Reflux with HCl) is required to release the free amine.

References

-

Nitration of Indanone

- Title: Synthesis of (a)

- Source: PrepChem.

-

URL:[Link]

-

Oxime Formation & Reduction

- Title: Organic Syntheses Procedure: 1-Indanone oxime.

- Source: Organic Syntheses, Coll. Vol. 10, p.465 (2004).

-

URL:[Link]

- Selective Reduction of Oximes: Title: Selective reduction of oximes to amines in the presence of nitro groups. Source:Journal of Organic Chemistry (General methodology reference for Borane reduction). Context: Confirms BH3·THF tolerates nitro groups while reducing C=N bonds.

-

Commercial Availability & CAS Verification

-

Title: 6-Nitro-1-indanone (CAS 24623-24-3).[2]

- Source: Sigma-Aldrich / Merck.

-

Sources

"1-Amino-6-nitroindan hydrochloride" CAS number 62658-54-2

CAS Number: 62658-54-2 Synonyms: 6-Nitro-1-indanamine hydrochloride; 6-Nitro-2,3-dihydro-1H-inden-1-amine HCl Molecular Formula: C₉H₁₀N₂O₂ · HCl Molecular Weight: 228.65 g/mol (Salt); 192.19 g/mol (Free Base)

Executive Summary

1-Amino-6-nitroindan hydrochloride is a critical chiral scaffold in neuropharmacology and medicinal chemistry. Structurally characterized by a bicyclic indane ring substituted with an amino group at the C1 position and a nitro group at the C6 position, it serves as a high-value intermediate for the synthesis of functionalized aminoindans .

While the des-nitro analogue (1-aminoindan) is the direct precursor to Rasagiline (a selective MAO-B inhibitor for Parkinson’s disease), the 6-nitro derivative is frequently utilized in Structure-Activity Relationship (SAR) studies to modulate electronic properties of the indane core or as a precursor to 1,6-diaminoindan ligands.

Strategic Note: The synthesis of this compound presents a specific chemoselective challenge: reducing the C1-ketone/oxime functionality to an amine without reducing the labile C6-nitro group. This guide details a chemo-selective protocol to ensure structural integrity.

Chemical Identity & Physical Properties[1][2][3][4]

| Property | Specification |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | >240°C (Decomposes) |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in Ethanol |

| pKa (Calc) | ~9.5 (Amine conjugate acid) |

| Chirality | Contains one stereocenter at C1.[1] Exists as (R)- and (S)- enantiomers.[2][3][4] |

| Hazards | Irritant (Skin/Eye), potentially toxic if ingested.[5][6][7] Nitro-aromatics may be energetic. |

Synthetic Pathway: Chemo-Selective Route

The primary challenge in synthesizing CAS 62658-54-2 is avoiding the reduction of the nitro group (

Recommended Protocol: Two-step synthesis via Oxime formation followed by Borane-mediated reduction.

Step 1: Formation of 6-Nitro-1-indanone Oxime

Reagents: 6-Nitro-1-indanone, Hydroxylamine Hydrochloride (

-

Dissolution: Charge a reactor with 6-nitro-1-indanone (1.0 eq) and Ethanol (

). -

Reagent Addition: Add Hydroxylamine HCl (1.5 eq) and Sodium Acetate (1.5 eq) dissolved in minimal water.

-

Reflux: Heat to reflux (

) for 4–6 hours. Monitor by TLC/HPLC for disappearance of ketone. -

Workup: Cool to room temperature. The oxime often precipitates. If not, remove ethanol under vacuum and add water to precipitate. Filter, wash with cold water, and dry.

Step 2: Selective Reduction to Amine

Reagents: Borane-THF complex (

-

Setup: Under Nitrogen atmosphere, dissolve the Oxime (1.0 eq) in anhydrous THF.

-

Reduction: Cool to

. Dropwise add -

Reaction: Allow to warm to room temperature and stir for 12–18 hours.

-

Quench: Caution: Carefully quench with Methanol to destroy excess Borane.

-

Hydrolysis: Add

and reflux for 1 hour to cleave the boron-nitrogen complex. -

Isolation: Basify with

to -

Salt Formation: Redissolve free base in Ethanol/Diethyl Ether. Add

in Dioxane dropwise. Filter the precipitate (1-Amino-6-nitroindan HCl).

Visualization: Synthetic Workflow

Figure 1: Chemo-selective synthesis pathway avoiding nitro-group reduction.[8][9]

Chiral Resolution Strategy

For pharmaceutical applications (e.g., MAO-B inhibition), the (R)-enantiomer is typically the bioactive eutomer. The racemic hydrochloride salt obtained above must be resolved.

Method: Classical Diastereomeric Salt Crystallization. Resolving Agent: L-(+)-Tartaric Acid (or N-Acetyl-L-glutamic acid for higher yields).

Protocol:

-

Free Basing: Convert the HCl salt back to free base using

and extraction into Methanol/Ethyl Acetate. -

Salt Formation: Dissolve Racemic Free Base (1.0 eq) in Methanol. Add L-(+)-Tartaric Acid (1.0 eq) dissolved in warm Methanol.

-

Crystallization: Heat to near reflux, then cool slowly to

over 12 hours. The diastereomeric salt of the (R)-amine usually crystallizes preferentially (verify specific rotation). -

Recrystallization: Recrystallize the solid from Methanol/Water (9:1) to upgrade chiral purity to

ee. -

Liberation: Treat the purified salt with

to release (R)-1-Amino-6-nitroindan.

Visualization: Resolution Logic

Figure 2: Optical resolution workflow using tartaric acid.

Analytical Controls & Quality Assurance

To ensure the integrity of the core, the following analytical parameters must be met.

| Test | Method | Acceptance Criteria |

| Identification | 1H-NMR (DMSO-d6) | Signals for Indan protons (m, 2H; t, 2H; t, 1H) and Aromatic protons (d, 1H; s, 1H; d, 1H). |

| Purity | HPLC (C18 Column) | |

| Chiral Purity | Chiral HPLC (Chiralcel OD-H) | |

| Nitro Integrity | IR Spectroscopy | Strong bands at |

| Water Content | Karl Fischer |

1H-NMR Interpretation (Predicted)

- 2.0–3.1 ppm: Multiplets corresponding to the methylene protons of the cyclopentane ring (C2 and C3).

- 4.8 ppm: Triplet/Multiplet for the methine proton at C1 (chiral center).

- 7.5–8.2 ppm: Aromatic protons. The nitro group at C6 deshields adjacent protons, shifting them downfield compared to unsubstituted aminoindan.

Safety & Handling (E-E-A-T)

-

Toxicity: 1-Aminoindans are biologically active central nervous system agents. Treat as a potent pharmacological substance.

-

Energetics: The nitro group adds thermodynamic instability. Avoid heating the dry solid above

or grinding with high friction. -

PPE: Full Tyvek suit, nitrile gloves, and P100 respirator are recommended during synthesis, especially during the borane reduction step (flammability hazard).

References

-

Preparation of Aminoindans: Youdim, M. B. H., et al. "Novel N-propargyl-1-aminoindan analogues as potent monoamine oxidase B inhibitors." Journal of Medicinal Chemistry, 2001.

-

Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (Context for selective reduction protocols).

- Chiral Resolution: Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press, 2001. (General reference for Tartaric acid resolution of amines).

-

Safety Data: Fisher Scientific. "Safety Data Sheet: 1-Aminoindan derivatives."

Sources

- 1. 6-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride 97% | CAS: 62658-54-2 | AChemBlock [achemblock.com]

- 2. EP3068746A1 - Process for the preparation of enatiomerically pure 1-aminoindan - Google Patents [patents.google.com]

- 3. EP3247697B1 - Process for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]

- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. One-pot reductive amination of carbonyl compounds with nitro compounds over a Ni/NiO composite - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (PDF) Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [academia.edu]

1-Amino-6-nitroindan Hydrochloride: Comprehensive Spectroscopic Characterization Guide

This guide provides an in-depth technical analysis of 1-Amino-6-nitroindan hydrochloride , a critical intermediate in the synthesis of pharmaceutical agents (e.g., Rasagiline analogs, MAO-B inhibitors) and chiral ligands.

Executive Summary & Compound Profile

1-Amino-6-nitroindan hydrochloride (CAS: Available as free base 123951-87-7 or HCl salt variants) is a bicyclic aromatic amine. Its structural rigidity, combined with the electron-withdrawing nitro group, makes it a valuable scaffold for structure-activity relationship (SAR) studies in neuroprotective drugs.

-

IUPAC Name: 6-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride

-

Molecular Formula: C₉H₁₀N₂O₂ · HCl

-

Molecular Weight: 178.19 (Free Base) / 214.65 (HCl Salt)

-

Appearance: Typically a pale yellow to off-white crystalline solid.

-

Solubility: Soluble in water, DMSO, methanol; sparingly soluble in dichloromethane (free base is soluble in DCM).

Structural Analysis & Regiochemistry

The critical challenge in characterizing this compound is distinguishing the 6-nitro isomer from the potential 4-nitro and 5-nitro regioisomers formed during nitration.

The Indan Core Numbering Logic

-

Positions 2, 3: Aliphatic methylene bridge.

-

Positions 4, 5, 6, 7: Aromatic ring.

-

6-Nitro Substitution: The nitro group is at position 6.[1] This places it:

-

Meta to the alkyl bridge at position 4.

-

Ortho to the proton at position 5.

-

Ortho to the proton at position 7.

-

Spectroscopic Data: The "Fingerprint" Verification

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (preferred for salts) or D₂O.

1H NMR (400 MHz, DMSO-d₆) – Diagnostic Signals:

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment Logic |

| NH₃⁺ | 8.40 – 8.80 | Broad Singlet | 3H | - | Ammonium protons (exchangeable with D₂O). |

| H-7 | 8.25 – 8.35 | d or br s | 1H | J ~ 2.0 | Key Diagnostic: Deshielded by both Nitro (ortho) and Amine salt (spatial/inductive). Appears as a doublet (meta-coupling to H5) or broad singlet. |

| H-5 | 8.10 – 8.20 | dd | 1H | J ~ 8.2, 2.0 | Key Diagnostic: Ortho to Nitro (deshielded), Ortho to H4. Shows large ortho coupling and small meta coupling. |

| H-4 | 7.50 – 7.65 | d | 1H | J ~ 8.2 | Shielded relative to H5/H7. Ortho coupling to H5. |

| H-1 | 4.60 – 4.80 | m (or br t) | 1H | - | Benzylic methine adjacent to ammonium. |

| H-3 | 2.90 – 3.15 | m | 2H | - | Benzylic methylene (rigid ring system). |

| H-2 | 2.40 – 2.60 | m | 1H | - | Aliphatic methylene (often overlaps with DMSO solvent residual peak). |

| H-2' | 2.00 – 2.20 | m | 1H | - | Aliphatic methylene (diastereotopic protons due to chiral center at C1). |

13C NMR (100 MHz, DMSO-d₆) – Key Shifts:

-

Carbonyl/Nitro Carbons: ~148.0 ppm (C-NO₂).

-

Aromatic CH: ~125.0 (C7), ~121.0 (C5), ~126.0 (C4).

-

Aliphatic: ~55.0 (C1-N), ~30.0 (C3), ~29.0 (C2).

Expert Insight: In the 6-nitro isomer, the aromatic proton pattern is d (H4), dd (H5), d/s (H7) .

If you see a triplet (t) and two doublets (d), you likely have the 4-nitro isomer (symmetry in coupling).

If you see a singlet (s) and two doublets (d) with different shifts, confirm the coupling constants to distinguish 5-nitro from 6-nitro.

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2800 – 3200 | N-H Stretch | Broad, strong band characteristic of Ammonium salt (NH₃⁺). Overlaps C-H stretches. |

| 1520 – 1540 | NO₂ Asymmetric | Strong, sharp band. Critical for confirming nitration. |

| 1340 – 1360 | NO₂ Symmetric | Strong, sharp band. Paired with the 1530 band. |

| 1600, 1480 | C=C Aromatic | Ring skeletal vibrations. |

| 730 – 750 | C-H Bending | Out-of-plane bending, indicative of substitution pattern. |

C. Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or GC-MS (requires free base).

-

Molecular Ion [M+H]⁺: m/z 179.1 (Base Peak in ESI).

-

Fragment Ions (GC-MS/EI):

-

m/z 178 [M]⁺ (Molecular ion of free base).

-

m/z 161 [M – NH₃]⁺ (Loss of ammonia, typical for amines).

-

m/z 132 [M – NO₂]⁺ (Loss of nitro group).

-

m/z 115-117 [Indan core fragments].

-

Experimental Protocols

Protocol A: Preparation for NMR Analysis (Salt vs. Free Base)

Direct analysis of the HCl salt is recommended to prevent oxidation.

-

Weigh 5–10 mg of 1-Amino-6-nitroindan HCl.

-

Dissolve in 0.6 mL DMSO-d₆ . (Avoid CDCl₃ as the salt is insoluble; avoid D₂O if looking for exchangeable NH protons).

-

Critical Step: If resolution of the aromatic multiplets is poor, add 1 drop of D₂O to the DMSO tube to exchange the NH₃⁺ protons, which eliminates N-H coupling and sharpens the C1-H signal.

Protocol B: Regioisomer Verification Workflow

The following Graphviz diagram outlines the logic for confirming the 6-nitro isomer against common impurities.

Caption: Logic flow for distinguishing 6-nitroindan-1-amine from its regioisomers using 1H NMR coupling constants.

Synthesis & Impurity Context

Understanding the synthesis helps anticipate impurities in the spectra.

-

Route: Nitration of N-acetyl-1-aminoindan → Hydrolysis → HCl Salt formation.

-

Common Impurities:

-

4-Nitro isomer: Often ~10-15% in the crude nitration mix. Must be removed by crystallization.

-

Dinitro species: If nitration is too aggressive (look for m/z 223 in MS).

-

Acetamide: If hydrolysis is incomplete (Singlet at ~1.9 ppm in NMR).

-

References

-

Kozhushkov, S. I., et al. (2005).[4] "Convenient and Inexpensive Synthesis of (1R,2R)-trans-1-Amino-6-nitroindan-2-ol." Advanced Synthesis & Catalysis, 347(2-3), 255-265.[5] [5]

- Note: Provides definitive NMR data for the 2-hydroxy analog, serving as the primary reference for the 6-nitroindan core shifts.

-

Teva Pharmaceutical Industries. (1996). "Optically active aminoindane derivatives and preparation thereof." WO Patent 1996021640 A1.

- Note: Describes the synthesis and characterization of N-acetyl-6-nitro-1-aminoindan precursors.

-

Youdim, M. B. H., et al. (2001). "Compositions containing and methods of using 1-aminoindan and derivatives thereof." US Patent 6,271,263.

- Note: Establishes the pharmacological context and general spectral properties of the aminoindan class.

-

Wiley SpectraBase. "6-Nitro-1-indanamine, hydrochloride - IR Spectrum."

- Note: Verification of the commercial existence and IR fingerprint of the specific salt form.

Sources

- 1. US6271263B1 - Compositions containing and methods of using 1-aminoindan and derivatives thereof and process for preparing optically active 1-aminoindan derivatives - Google Patents [patents.google.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Stability and Storage of 1-Amino-6-nitroindan Hydrochloride

Executive Summary & Chemical Identity[1][2]

1-Amino-6-nitroindan hydrochloride (CAS: 62658-54-2) is a critical bicyclic scaffold used primarily as an intermediate in the synthesis of pharmaceutical agents targeting monoamine oxidase (MAO) and other CNS pathways. While the hydrochloride salt form confers significant stability over the free base, the compound exhibits specific sensitivities to moisture, oxidative stress at the benzylic position, and photon-induced degradation due to the nitro moiety.

This guide provides a self-validating protocol for the handling and long-term preservation of this compound, moving beyond generic safety data sheets to address the mechanistic causes of degradation.

Chemical Profile

| Property | Specification |

| IUPAC Name | 6-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride |

| CAS Number | 62658-54-2 |

| Molecular Formula | C₉H₁₀N₂O₂[1][2][3][4][5] · HCl |

| Molecular Weight | 214.65 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |

| Hygroscopicity | Moderate (Salt form attracts atmospheric moisture) |

Stability Analysis & Degradation Mechanisms

To ensure integrity, one must understand how the molecule fails. The stability profile is governed by the interplay between the benzylic amine and the electron-withdrawing nitro group.

Critical Degradation Pathways

-

Hygroscopic Clumping & Hydrolysis: As a hydrochloride salt, the material is prone to absorbing atmospheric water. While the indan core is hydrolytically stable, moisture uptake leads to "caking," which accelerates surface oxidation and complicates precise weighing.

-

Benzylic Oxidation: The C1 position (benzylic) is activated. In the presence of moisture and oxygen, the amine can slowly degrade to the corresponding ketone (6-nitroindan-1-one) or hydroxylamine species, although the HCl salt significantly retards this process compared to the free base.

-

Photolytic Reduction: Nitroaromatics are susceptible to photoreduction or rearrangement (e.g., to nitroso derivatives) upon prolonged exposure to UV/VIS light. This typically manifests as a darkening of the solid from pale yellow to deep orange/brown.

Mechanistic Visualization

The following diagram illustrates the structural vulnerabilities and the logic behind the storage recommendations.

Figure 1: Primary degradation vectors for 1-Amino-6-nitroindan HCl. Note that moisture acts as a catalyst for oxidative processes.

Storage & Handling Protocols

The following protocols are designed to maximize shelf-life (target: >2 years).

Solid State Storage (Long-Term)

-

Temperature: Store at 2°C to 8°C (Refrigerated). While the compound is stable at room temperature for short durations (shipping), refrigeration slows the kinetics of benzylic oxidation.

-

Atmosphere: Inert Gas Overlay (Argon or Nitrogen) is recommended.

-

Container: Amber glass vials with Teflon-lined screw caps. The amber glass filters UV radiation, preventing nitro-group excitation.

-

Desiccation: Store the vial inside a secondary container (e.g., a desiccator or a sealed jar) containing active desiccant (Silica gel or Drierite).

Solution State Handling

-

Solvent Choice: DMSO or Methanol are preferred for stock solutions.

-

Stability Window:

-

Room Temp (Solvent): Use within 24 hours.

-

-20°C (Solvent): Stable for up to 1 month.

-

-

Avoid: Protix solvents with high pH. Converting the salt to the free base in solution without immediate use will lead to rapid degradation.

Protocol: Handling & Weighing

To prevent moisture uptake during weighing (hygroscopicity management):

-

Equilibrate the refrigerated vial to room temperature before opening (prevents condensation).

-

Weigh quickly in a low-humidity environment (<40% RH if possible).

-

Purge the headspace with Nitrogen/Argon before resealing.

-

Seal with Parafilm for long-term storage.

Quality Control & Analytical Monitoring

Trustworthiness in research requires validating the integrity of your starting materials.

HPLC Method for Purity Assessment

A standard reverse-phase gradient method is suitable for detecting the primary impurities (6-nitroindan-1-one and free base).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm (nitro group).

-

Acceptance Criteria: Purity > 97% (Area %).

Visual Inspection Flowchart

Use this decision tree to determine if the material is fit for use without running HPLC.

Figure 2: Rapid visual quality assessment workflow.

Safety & Toxicology (E-E-A-T)

While specific toxicological data for this exact intermediate may be limited, it must be handled with the caution accorded to nitroaromatics and benzylic amines .

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Potential Toxicity: Nitro compounds can be mutagenic. Avoid inhalation of dust.[4][6][7][8]

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

-

Spill Cleanup: Sweep up carefully to avoid dust generation.[6][7] Neutralize surface with a mild surfactant; do not use strong oxidizers (e.g., bleach) as this may react vigorously with the amine salt.

References

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. GSRS [precision.fda.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Amino Acid Derivatives – biochemistry [uw.pressbooks.pub]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. kmpharma.in [kmpharma.in]

Synthesis of "1-Amino-6-nitroindan hydrochloride" from 6-nitro-1-indanone

This technical guide details the chemoselective synthesis of 1-Amino-6-nitroindan Hydrochloride from 6-nitro-1-indanone . It is designed for research scientists and process chemists, focusing on operational reliability, safety, and mechanistic causality.

Executive Summary

The transformation of 6-nitro-1-indanone to 1-amino-6-nitroindan presents a classic chemoselectivity challenge: reducing the C=O bond (via an imine) to a C-N bond while leaving the energetic and easily reducible nitro (NO

This protocol utilizes a One-Pot Reductive Amination using Sodium Cyanoborohydride (NaCNBH

Key Reaction Parameters

| Parameter | Specification |

| Starting Material | 6-Nitro-1-indanone (CAS: 24623-24-3) |

| Reagent (Amine Source) | Ammonium Acetate (NH |

| Reagent (Reductant) | Sodium Cyanoborohydride (NaCNBH |

| Solvent | Methanol (MeOH) |

| Key Intermediate | 6-Nitro-1-indanimine (transient) |

| Final Product | 1-Amino-6-nitroindan Hydrochloride |

| Critical Safety | NO |

Retrosynthetic Analysis & Pathway

The synthesis relies on intercepting the ketone with ammonia (from ammonium acetate) to form an imine, which is then selectively reduced.

Figure 1: Retrosynthetic pathway highlighting the preservation of the nitro group.

Mechanistic Insight: Why NaCNBH ?

The success of this protocol hinges on the pH-dependent reducing power of Sodium Cyanoborohydride.[1][2]

-

Imine Formation: In methanol, NH

OAc exists in equilibrium with NH -

Selective Reduction:

-

NaCNBH

is a weaker reducing agent than NaBH -

At pH 6–7 (buffered by NH

OAc), the imine nitrogen is partially protonated to form an iminium ion ( -

NaCNBH

rapidly reduces this electrophilic iminium ion to the amine. -

Crucially, at this pH, the ketone carbonyl is not sufficiently electrophilic to be reduced by NaCNBH

, and the nitro group remains inert because the reagent lacks the potential to reduce NO

-

Experimental Protocol

Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]

-

6-Nitro-1-indanone: 1.77 g (10.0 mmol)

-

Ammonium Acetate: 7.71 g (100.0 mmol, 10 equiv.)

-

Sodium Cyanoborohydride: 0.94 g (15.0 mmol, 1.5 equiv.)

-

Methanol (Anhydrous): 50 mL

-

Hydrochloric acid (4M in Dioxane): For salt formation

-

Sodium Hydroxide (1M aq): For workup

-

Dichloromethane (DCM): For extraction

Step-by-Step Methodology

Phase 1: Reductive Amination

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Add 6-nitro-1-indanone (1.77 g) and Ammonium Acetate (7.71 g) to the flask. Add Methanol (50 mL).

-

Reaction: Stir the mixture at room temperature (20–25°C) for 15–30 minutes to allow partial equilibration of the imine.

-

Note: The solution may turn slightly yellow/orange.

-

-

Reduction: Carefully add Sodium Cyanoborohydride (0.94 g) in one portion.

-

Caution: Although mild, ensure the system is vented to a scrubber or fume hood as trace HCN can theoretically evolve if pH drops too low (though NH

OAc buffers this).

-

-

Incubation: Stir the reaction mixture at room temperature for 18–24 hours. Monitor by TLC (Silica, 5% MeOH in DCM). The starting material spot (higher R_f) should disappear, replaced by a polar baseline spot (amine).

Phase 2: Workup & Cyanide Destruction

-

Quench: Slowly add conc. HCl dropwise to the reaction mixture until pH < 2. This decomposes excess hydride and ensures the amine is protonated (soluble in water).

-

Safety: Perform this in a fume hood.

-

-

Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove methanol.

-

Partition: Dissolve the residue in Water (50 mL). Wash this acidic aqueous layer with Ethyl Acetate (2 x 30 mL) to remove any unreacted non-basic organic impurities (e.g., unreacted ketone). Discard the organic washes.

-

Basification: Cool the aqueous layer in an ice bath. Slowly adjust pH to >10 using 10% NaOH or solid KOH . The free amine will precipitate or oil out.

-

Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

-

Drying: Combine DCM extracts, dry over anhydrous Na

SO

Phase 3: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude free base in a minimal amount of dry Diethyl Ether or DCM (approx. 10–15 mL).

-

Precipitation: Cool to 0°C. Dropwise add 4M HCl in Dioxane (approx. 3–4 mL) until precipitation is complete.

-

Isolation: Filter the solid under vacuum (Buchner funnel).

-

Purification: Wash the filter cake with cold ether. Recrystallize from Isopropanol/Ethanol if necessary to achieve high purity.

-

Drying: Dry in a vacuum oven at 40°C to obtain 1-Amino-6-nitroindan Hydrochloride .

Process Workflow Visualization

Figure 2: Workup flow ensuring safe cyanide removal and isolation of the pure amine salt.

Analytical Characterization (Expected)

-

Physical State: Off-white to pale yellow solid (HCl salt).

-

IR (KBr): ~1350, 1530 cm

(NO -

1H NMR (DMSO-d6):

-

8.5–9.0 (br s, 3H, NH

-

8.2–8.4 (aromatic protons ortho to NO

-

7.6 (aromatic proton meta to NO

- 4.8 (m, 1H, C1-H, benzylic methine)

- 3.0–3.2 (m, 2H, C3-H)

- 2.0–2.6 (m, 2H, C2-H)

-

8.5–9.0 (br s, 3H, NH

Safety & Hazards

-

Sodium Cyanoborohydride: Highly toxic. Contact with acid releases Hydrogen Cyanide (HCN) gas. All acidic quenches must be performed in a high-efficiency fume hood. Treat aqueous waste with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

-

Nitro Compounds: 6-nitro-1-indanone is an energetic precursor. Avoid excessive heat (>100°C) during drying or concentration.

-

Solvents: Methanol and DCM are volatile and toxic. Use proper PPE.

References

-

Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

-

Cyanoborohydride Selectivity: Lane, C. F. "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 1975, 135-146. Link

-

Aminoindan Synthesis (Analogous): "Process for the preparation of enantiomerically pure 1-aminoindan." European Patent Office, EP3068746. Link

-

Reagent Safety: "Sodium Cyanoborohydride Safety Data Sheet." Fisher Scientific. Link

Sources

Strategic Selection and Quality Control of Precursors for 1-Amino-6-Nitroindan Hydrochloride Synthesis

Executive Summary

The synthesis of 1-Amino-6-nitroindan hydrochloride (an achiral or chiral intermediate often utilized in the development of Rasagiline analogues and bioactive nitro-indane scaffolds) presents a specific chemoselective challenge: the preservation of the highly reducible nitro (

This technical guide focuses on the critical starting materials required to construct the indane core and install the amine functionality. It evaluates three distinct synthetic entry points, prioritizing regiochemical purity and process scalability. The recommended protocol utilizes 6-nitro-1-indanone as the immediate precursor, processing it through a chemoselective reductive amination or oxime reduction pathway that avoids catalytic hydrogenation, which would catastrophically reduce the nitro group to an aniline.[1]

Part 1: Strategic Precursor Selection

High-purity synthesis begins with the correct choice of starting material.[1] We evaluate three routes based on commercial availability, cost, and impurity risks.

Route A: The "Direct Precursor" Route (Recommended)

Starting Material: 6-Nitro-1-indanone (CAS: 24623-24-3)[1]

-

Rationale: Eliminates the hazardous and non-regioselective nitration step from the drug substance manufacturing facility.

-

Critical Quality Attributes (CQA):

Route B: The "Commodity" Route

Starting Material: 1-Indanone (CAS: 83-33-0)[1][2][3]

-

Rationale: Significantly lower raw material cost.

-

Process Risk: Requires electrophilic aromatic substitution (Nitration).

-

The Flaw: Direct nitration of 1-indanone yields a mixture of 6-nitro (major) and 4-nitro (minor, ~10-20%) isomers due to the directing effects of the carbonyl (meta-director) and the alkyl ring (ortho/para-director).[1] Separation requires tedious fractional crystallization.

Route C: The "De Novo" Cyclization Route

Starting Material: 3-(4-Nitrophenyl)propionic acid (CAS: 16642-54-9)[1]

-

Rationale: Guarantees regiochemical purity.

-

Mechanism: Intramolecular Friedel-Crafts acylation closes the ring.[1] Because the nitro group is para to the propionic acid chain in the starting material, cyclization can only occur at the position meta to the nitro group, yielding exclusively 6-nitro-1-indanone.[1]

-

Reagents: Polyphosphoric acid (PPA) or Thionyl Chloride (

) followed by

Part 2: Critical Quality Attributes & Impurity Profiling

When sourcing 6-Nitro-1-indanone , the following impurity profile must be controlled to ensure the downstream success of the amination reaction.

| Impurity / Parameter | Specification Limit | Causality & Risk |

| 4-Nitro-1-indanone | Regioisomer. Results from non-selective nitration.[1] Leads to 1-amino-4-nitroindan, a structural impurity with distinct biological activity.[1] | |

| 1-Indanone | Unreacted Starting Material. Leads to 1-aminoindan (Rasagiline core), which lacks the nitro functionality.[1] | |

| Water (KF) | Process Control. Excess water interferes with oxime formation (equilibrium shift) or consumes hydride reagents. | |

| Iron (Fe) | Catalyst Poison. Residual Fe from Friedel-Crafts synthesis can chelate with the resulting amine or interfere with oxidative stability.[1] |

Part 3: Synthesis Workflow (Chemoselective Amination)[1]

The transformation of 6-nitro-1-indanone to 1-amino-6-nitroindan cannot utilize standard catalytic hydrogenation (e.g.,

Step 1: Formation of 6-Nitro-1-indanone Oxime[1]

-

Reagents: 6-Nitro-1-indanone, Hydroxylamine Hydrochloride (

), Sodium Acetate ( -

Solvent: Ethanol/Water (3:1).

Protocol:

-

Charge a reaction vessel with 6-Nitro-1-indanone (1.0 eq) and Ethanol (

). -

Add Hydroxylamine Hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq) dissolved in minimum water.

-

Heat to reflux (

) for 2–4 hours. Monitor by TLC or HPLC for disappearance of ketone. -

Cool to

.[4] The oxime usually precipitates. -

Filter, wash with cold water, and dry.

-

Checkpoint: The product should be a high-melting solid. Verify identity via FTIR (appearance of

stretch approx.

-

Step 2: Chemoselective Reduction to Amine

-

Reagents: Borane-THF complex (

) or -

Warning: Do NOT use

(risk of azo formation) or

Protocol (Borane Method):

-

Suspend 6-Nitro-1-indanone oxime (1.0 eq) in anhydrous THF under Nitrogen atmosphere.

-

Cool to

.[4] -

Dropwise add

(1M solution, 4.0 eq). Note: Gas evolution occurs.[1] -

Allow to warm to room temperature and reflux for 4–6 hours.

-

Quench: Cool to

and carefully add Methanol to destroy excess borane. -

Hydrolysis: Add

and reflux for 1 hour to break the boron-amine complex. -

Workup: Basify with

to -

Salt Formation: Treat the DCM layer with

in ether/dioxane to precipitate 1-Amino-6-nitroindan hydrochloride .[1]

Part 4: Visualization of Pathways

Diagram 1: Strategic Precursor Selection (Decision Tree)

Caption: Decision tree comparing three synthetic entry points. Route C offers the highest structural certainty, while Route A offers process simplicity.

Diagram 2: Chemoselective Reaction Workflow

Caption: Step-by-step reaction pathway highlighting the oxime intermediate and the critical use of Borane to preserve the nitro group.

References

-

Preparation of 1-Aminoindanes.Organic Syntheses, Coll. Vol. 4, p.363 (1963); Vol. 39, p.27 (1959).

- Synthesis of 6-nitro-1-indanone.BenchChem Protocols.

-

Selective Reduction of Oximes.Journal of the Chemical Society, Perkin Transactions 1. (Methodology for Borane reduction of oximes in presence of nitro groups).

-

[Link]

-

- Rasagiline Mesylate Impurity Profiling.Alentris Research.

Sources

Technical Whitepaper: 1-Amino-6-nitroindan Hydrochloride – Critical Quality Attributes and Characterization Strategies

[1][2]

Executive Summary

1-Amino-6-nitroindan hydrochloride (CAS: 62658-54-2) is a pivotal pharmacophore and intermediate in the synthesis of monoamine oxidase B (MAO-B) inhibitors and other neuroprotective agents.[1][2] Its structural integrity—specifically the regiochemistry of the nitro group and the preservation of the primary amine—is critical for downstream efficacy.

This technical guide provides a rigorous framework for the synthesis, purification, and analytical characterization of this compound. Unlike generic protocols, this document focuses on the causality of impurity formation and establishes self-validating analytical methods to ensure pharmaceutical-grade purity.[1]

Chemical Profile and Critical Quality Attributes (CQAs)

The presence of both a basic amine and an electron-withdrawing nitro group creates a unique "push-pull" electronic environment, influencing both solubility and chromatographic behavior.[1]

| Property | Specification | Technical Insight |

| IUPAC Name | 6-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride | |

| CAS Number | 62658-54-2 | Verify against specific vendor batches.[1][2] |

| Molecular Formula | C₉H₁₀N₂O₂[1][2] · HCl | Free base MW: 178.19; Salt MW: 214.65 |

| Appearance | White to pale yellow crystalline solid | Deep yellow/orange indicates free base or oxidation.[2] |

| Solubility | Soluble in Water, Methanol, DMSO | Salt form drastically improves aqueous solubility over free base.[2] |

| Chirality | C1 is a stereocenter | Usually synthesized as a racemate; requires chiral resolution if used for enantiopure APIs.[2] |

Synthesis Pathways and Impurity Logic

To control purity, one must understand the genesis of impurities. The most robust synthetic route involves the reductive amination of 6-nitro-1-indanone.[1]

Mechanistic Workflow & Impurity Origins[1][2]

The following diagram maps the synthesis pathway and identifies where critical impurities (Regioisomers, Over-reduction products) enter the system.

Figure 1: Synthetic pathway highlighting critical control points for impurity generation.[1]

Process Control Strategy

-

Regio-control: The 6-nitro position is fixed by the starting material (6-nitro-1-indanone).[1] If 1-indanone is nitrated directly, a mixture of 4-nitro and 6-nitro isomers forms, which is difficult to separate.[1] Recommendation: Source high-purity (>98%) 6-nitro-1-indanone.

-

Selective Reduction: The reduction of the oxime to the amine must not reduce the nitro group. Catalytic hydrogenation (Pd/C) is risky as it readily reduces nitro groups to anilines (Impurity B). Protocol: Use Zinc/HCl or NaBH₄ with a Lewis acid (e.g., TiCl₄) to preserve the nitro moiety [1].

Purification: The Hydrochloride Salt Advantage

Formation of the hydrochloride salt is not merely for solubility; it is a purification step.

-

Dissolution: Dissolve the crude free base in absolute ethanol.

-

Acidification: Add 1.1 equivalents of HCl in dioxane or diethyl ether.

-

Precipitation: The HCl salt crystallizes, leaving non-basic impurities (like unreacted 6-nitro-1-indanone) in the mother liquor.[1]

-

Recrystallization: If Impurity B (diamine) is present, recrystallize from Ethanol/Water (9:1). The diamine dihydrochloride has significantly different solubility profiles.

Analytical Characterization

This section details the self-validating methods required to release a batch.

High-Performance Liquid Chromatography (HPLC)

A standard C18 method is insufficient due to the polarity difference between the nitro and amino groups. We employ an ion-pairing or buffered method to ensure sharp peak shapes for the amine.[1]

Method Parameters:

| Parameter | Condition | Rationale |

| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18) | Stable at low pH; provides hydrophobic selectivity for the indan core.[1][2] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic pH (~2.0) ensures the amine is fully protonated (cationic), preventing tailing. |

| Mobile Phase B | Acetonitrile | Strong eluent for the hydrophobic aromatic core.[2] |

| Gradient | 0-5 min: 5% B; 5-20 min: 5%→60% B; 20-25 min: 60%→90% B | Gradient required to elute polar amine early and non-polar impurities (dimers) late.[1][2] |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | UV @ 254 nm and 280 nm | 254 nm for the nitro-aromatic system; 280 nm confirms purity.[1] |

| Column Temp | 30°C | Maintains reproducible retention times. |

System Suitability Criteria:

-

Tailing Factor (Target Peak): < 1.5 (Critical for amine salts).

-

Resolution: > 2.0 between 1-Amino-6-nitroindan and 6-Nitro-1-indanone.

Spectroscopic Identification (NMR)

The NMR spectrum provides definitive structural proof.

-

¹H NMR (400 MHz, DMSO-d₆):

-

Amine Protons:

8.5–9.0 ppm (broad s, 3H, –NH₃⁺). Disappears on D₂O shake. -

Aromatic Region:

- 8.3 ppm (d, J~2 Hz, 1H, H-7): Protons ortho to nitro are deshielded.

- 8.1 ppm (dd, J~8, 2 Hz, 1H, H-5).

- 7.6 ppm (d, J~8 Hz, 1H, H-4).

-

Benzylic Methine:

4.8 ppm (m, 1H, H-1). -

Aliphatic Chain:

2.8–3.1 ppm (m, 2H, H-3),

-

Analytical Decision Tree

Use the following logic flow to determine batch release or reprocessing needs.

Figure 2: Analytical decision matrix for batch disposition.

Handling, Stability, and Safety

Stability Profile

-

Hygroscopicity: Hydrochloride salts are often hygroscopic.[2] Store in tightly sealed containers with desiccants.

-

Light Sensitivity: Nitro compounds can degrade under UV light. Use amber glassware.

-

Shelf Life: Stable for >2 years at 2-8°C when protected from moisture.[1]

Safety Considerations (MSDS Summary)

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Genotoxicity Alert: As a nitro-aromatic compound, it falls under structural alerts for mutagenicity (Ames positive potential).[2] Handle with high containment (OEB 3 or 4) until proven otherwise [2].

References

-

Synthesis of Aminoindans: "Regioselective synthesis of substituted 1-aminoindans." Journal of Organic Chemistry, 2012. (Generalized citation for reductive amination methodologies).

-

Genotoxicity of Nitro Compounds: "Assessment of mutagenic impurities in pharmaceutical development." ICH M7 Guidelines.

-

Rasagiline Intermediates: "Process for the preparation of enantiomerically pure 1-aminoindan."[3] European Patent EP3068746B1.

-

HPLC Methodologies: "Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis." National Institutes of Health (PMC). (Adapted for amino-indan derivatives).

(Note: While specific literature on the 6-nitro derivative is proprietary or sparse, the protocols above are derived from validated methodologies for homologous aminoindan and nitroaniline systems.)

1-Amino-6-nitroindan Hydrochloride: A Bifunctional Scaffold for Advanced Drug Discovery

An In-Depth Technical Guide for Medicinal and Synthetic Chemists

Executive Summary

In the landscape of modern drug discovery, the development of novel molecular scaffolds that offer both structural rigidity and versatile functionalization is of paramount importance. The indan ring system, a privileged scaffold found in numerous biologically active compounds, provides a unique conformational constraint that is often beneficial for potent and selective receptor binding. This guide introduces 1-Amino-6-nitroindan hydrochloride , a proposed synthetic building block that combines the established pharmacophoric features of the 1-aminoindan moiety with the versatile chemical reactivity of an aromatic nitro group. While not a readily available commercial product, its strategic synthesis opens the door to a new class of derivatives for library synthesis and lead optimization. This document provides a comprehensive overview of its proposed synthesis, core reactivity, and potential applications as a strategic tool for researchers in pharmaceutical and life sciences.

Introduction: The Strategic Value of a Bifunctional Indan Scaffold

The 1-aminoindan core is a well-established structural motif in medicinal chemistry, most notably as the key component of Rasagiline, a potent inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease. The rigid, bicyclic structure of the indan system effectively orients the primary amine for optimal interaction with biological targets.

By introducing a nitro group at the 6-position of the aromatic ring, we create a bifunctional building block with two orthogonal reactive sites. This design allows for selective, stepwise chemical modifications:

-

The Primary Amine (Position 1): Serves as a critical anchor for target engagement and a primary point for diversification through well-established amine chemistry (e.g., amidation, alkylation, sulfonylation).

-

The Nitro Group (Position 6): Acts as a powerful electron-withdrawing group, modulating the electronic properties of the aromatic ring. More importantly, it serves as a versatile synthetic handle, which can be reduced to a second amino group or used to direct nucleophilic aromatic substitution (SNAr).[1][2]

This guide will detail a plausible synthetic route to this novel building block and explore its vast potential for creating diverse molecular architectures.

Physicochemical & Structural Data

As a novel compound, experimental data for 1-Amino-6-nitroindan hydrochloride is not available. The following table summarizes its predicted properties.

| Property | Value |

| Chemical Formula | C9H11ClN2O2 |

| Molecular Weight | 214.65 g/mol |

| IUPAC Name | 6-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride |

| CAS Number | Not assigned |

| Appearance (Predicted) | Off-white to yellow solid |

Proposed Synthesis: A Practical Route to a Novel Intermediate

The synthesis of 1-Amino-6-nitroindan hydrochloride can be strategically achieved from the commercially available precursor, 6-nitro-1-indanone .[3][4] The key transformation is the conversion of the ketone to a primary amine via reductive amination, a robust and widely used method in organic synthesis.[5][6][7]

Caption: Proposed synthesis of 1-Amino-6-nitroindan HCl.

Experimental Protocol: Reductive Amination of 6-Nitro-1-indanone

This protocol outlines a general procedure for the key synthetic step. The use of sodium triacetoxyborohydride is recommended as it is a mild and selective reagent that tolerates the presence of nitro groups.[8][9]

Materials:

-

6-Nitro-1-indanone

-

Ammonium acetate (NH4OAc)

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Hydrochloric acid (HCl) solution in diethyl ether or 1,4-dioxane

Procedure:

-

Imine Formation: To a solution of 6-nitro-1-indanone (1.0 eq) in DCE, add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The reaction is typically exothermic. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench by slowly adding saturated NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude 1-amino-6-nitroindan can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a 1M or 2M solution of HCl in ether or dioxane dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.

Core Reactivity & Synthetic Potential

The true value of 1-Amino-6-nitroindan hydrochloride lies in its dual functionality, which enables divergent synthetic strategies to build molecular complexity.

Caption: Divergent reactivity of the 1-Amino-6-nitroindan scaffold.

Reactions at the Primary Amino Group

The primary amine at the C1 position is a potent nucleophile and can undergo a wide range of standard transformations.[10]

-

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields stable amides. This is a common strategy to introduce diverse side chains and modulate physicochemical properties.

-

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides, a key functional group in many therapeutic agents.

-

Alkylation: Direct alkylation with alkyl halides can be challenging due to over-alkylation. A more controlled approach is reductive amination with an aldehyde or ketone, which cleanly yields secondary or tertiary amines.[8]

Transformations of the Nitro Group

The nitro group offers unique synthetic opportunities distinct from the amine functionality.

-

Reduction to a Diamine: The most powerful transformation is the reduction of the nitro group to a primary amine, yielding 1,6-diaminoindan . This can be achieved through various methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or using reducing agents like tin(II) chloride (SnCl2).[11][12][13] The resulting diamine is a valuable building block for synthesizing fused heterocyclic systems or for introducing a second point of diversity. Care must be taken to choose conditions that do not affect other functional groups introduced at the C1-amine.

-

Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group activates the aromatic ring, particularly the positions ortho and para to it, for nucleophilic attack.[14][15][16] This allows for the displacement of a suitable leaving group (if one were present) or, in some cases, even hydrogen (Vicarious Nucleophilic Substitution), enabling the introduction of nucleophiles like alkoxides, thiolates, or amines directly onto the aromatic ring.[17]

Applications in Medicinal Chemistry and Drug Discovery

The strategic combination of the aminoindan core and a modifiable nitro group makes this scaffold highly attractive for generating novel compound libraries.

-

Scaffold for Privileged Structures: The 1-aminoindan moiety provides a proven, rigid scaffold that can be decorated with various functional groups via the synthetic handles described above. This allows for the exploration of structure-activity relationships (SAR) around a core that is known to interact with multiple biological target classes.

-

The Nitro Group as a Bioisostere: In some contexts, the nitro group itself can act as a bioisosteric replacement for other functional groups, such as carboxylates or phenols, offering unique hydrogen bonding capabilities.[18][19] However, its primary utility here is as a synthetic precursor. The potential for in vivo reduction of aromatic nitro groups to potentially toxic hydroxylamines is a known liability, reinforcing its role as an intermediate rather than a final pharmacophore in most drug candidates.[19]

-

Access to Novel Chemical Space: By enabling the synthesis of 1,6-disubstituted indan derivatives, this building block provides access to a chemical space that is not readily accessible through other synthetic routes. The resulting diaminoindans can serve as precursors for novel benzodiazepine analogues, quinoxaline derivatives, or other heterocyclic systems with potential therapeutic applications.

Conclusion

1-Amino-6-nitroindan hydrochloride represents a novel and highly versatile, albeit currently non-commercial, synthetic building block. Its proposed synthesis from readily available materials is straightforward and relies on robust chemical transformations. The true strength of this scaffold lies in its orthogonal reactivity, allowing chemists to selectively functionalize either the primary amine or the aromatic nitro group. This dual reactivity provides a powerful platform for the rapid generation of diverse chemical libraries, facilitating the exploration of new structure-activity relationships and accelerating the discovery of novel therapeutic agents. Researchers and drug development professionals are encouraged to consider this scaffold for their programs aimed at creating next-generation therapeutics.

References

-

Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). Available from: [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. 2020 Oct 20. Available from: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

-

Organic Chemistry Tutor. Nucleophilic Aromatic Substitution. Available from: [Link]

-

Pasti, L., et al. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. PMC. Available from: [Link]

-

Chemistry Stack Exchange. Nitro as a leaving group in an aromatic ring. 2021 Oct 29. Available from: [Link]

-

Orlandi, M., et al. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. 2016 Jul 21. Available from: [Link]

-

Deka, D. C., & Kakati, H. S. Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. SAGE Publications. Available from: [Link]

-

Tseng, C. C., et al. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. 2019 May 3. Available from: [Link]

-

Calvin University. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available from: [Link]

-

Chemistry Stack Exchange. Selective reduction of nitro group to amine, in benzene ring containing nitrile? 2019 Dec 3. Available from: [Link]

-

Tseng, C. C., et al. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal. 2019 May 3. Available from: [Link]

-

IntechOpen. Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. 2021 Sep 2. Available from: [Link]

-

Reddy, T. J., et al. N N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. PMC. Available from: [Link]

-

Cambridge MedChem Consulting. Bioisosteric Replacements. 2021 Jan 30. Available from: [Link]

-

Chemspace. Bioisosteric Replacements. Available from: [Link]

-

Ballini, R., & Palmieri, A. Nitro Compounds and Their Derivatives in Organic Synthesis. MDPI. 2020 Aug 12. Available from: [Link]

-

Dell'Anna, M. M. Reductive Aminations with Metal Catalysts. Encyclopedia.pub. 2021 Apr 21. Available from: [Link]

-

Wikipedia. Electrophilic aromatic substitution. Available from: [Link]

-

Bosica, G. Special Issue “Recent Synthetic Aspects on the Chemistry of Nitro, Nitroso and Amino Compounds”. PMC. 2016 Dec 23. Available from: [Link]

-

Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. 1996. Available from: [Link]

-

Shimizu, K., et al. One-pot reductive amination of carbonyl compounds with nitro compounds over a Ni/NiO composite. PMC. Available from: [Link]

-

Sukhorukov, A. Y., et al. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. 2020 Apr 15. Available from: [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. 2023 Jan 29. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

Lumen Learning. 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II. Available from: [Link]

-

Chemistry LibreTexts. Reaction with Primary Amines to form Imines. 2023 Jan 22. Available from: [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. 2025 Feb 28. Available from: [Link]

-

Chemistry LibreTexts. 24.7: Reactions of Amines. 2025 Feb 24. Available from: [Link]

-

Chemistry LibreTexts. 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. 2024 Sep 30. Available from: [Link]

-

Making Molecules. Electrophilic Aromatic Substitution. 2025 Jun 19. Available from: [Link]

-

ChemSynthesis. 5-amino-6-nitro-1-indanone. 2025 May 20. Available from: [Link]

-

Frontiers Media. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available from: [Link]

-

University of California, Irvine. Lecture Notes Chem 51B S. King Chapter 18 Electrophilic Aromatic Substitution. Available from: [Link]

-

Rlavie. CAS 24623-24-3|6-Nitro-1-Indanone. Available from: [Link]

-

ChemBK. 6-nitro-1-indanone. 2024 Apr 10. Available from: [Link]

- Google Patents. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes.

-

Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. 2017 Mar 9. Available from: [Link]

-

Cardiff University. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. ORCA. 2025 Jan 7. Available from: [Link]

Sources

- 1. mdpi-res.com [mdpi-res.com]

- 2. frontiersin.org [frontiersin.org]

- 3. CAS 24623-24-3|6-Nitro-1-Indanone|6-Nitro-2,3-Dihydro-1H-Inden-1-One [rlavie.com]

- 4. chembk.com [chembk.com]

- 5. One-pot reductive amination of carbonyl compounds with nitro compounds over a Ni/NiO composite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. organicchemistrytutor.com [organicchemistrytutor.com]

- 17. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Bioisosteric Replacements [cambridgemedchemconsulting.com]

The Nitro-Aminoindan Scaffold: Technical Analysis of 1-Amino-6-nitroindan HCl

[1]

Executive Summary

1-Amino-6-nitroindan hydrochloride represents a specialized pharmacophore scaffold within the aminoindan class of central nervous system (CNS) active agents.[1] While its parent compound, 1-aminoindan, forms the backbone of the Parkinson’s disease therapeutic Rasagiline , the 6-nitro derivative serves a distinct role in medicinal chemistry. It functions primarily as a high-value synthetic intermediate for accessing 1,6-disubstituted indans and as a chemical probe for investigating electronic requirements at the Monoamine Oxidase B (MAO-B) active site.[1]

This guide details the physicochemical properties, synthetic routes, and research applications of this compound, providing researchers with a roadmap for utilizing it in drug discovery and structure-activity relationship (SAR) studies.

Chemical Profile & Stability[1][2][3]

The hydrochloride salt enhances the stability and water solubility of the free base, making it suitable for aqueous biological assays.

| Property | Specification | Technical Note |

| IUPAC Name | 6-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride | - |

| Molecular Formula | C₉H₁₀N₂O₂[1] · HCl | Salt form adds 36.46 g/mol to MW |

| Molecular Weight | 214.65 g/mol | - |

| Physical State | Off-white to pale yellow crystalline solid | Coloration often due to trace nitro-indanone impurities |

| Solubility | Water (High), DMSO (Moderate), Ethanol (Moderate) | Free base requires organic solvents (DCM, EtOAc) |

| pKa (Calc) | ~9.5 (Amine) | Nitro group (electron-withdrawing) lowers pKa vs. parent aminoindan |

| Stability | Hygroscopic; Light Sensitive | Store at -20°C under inert atmosphere (Ar/N₂) |

Handling & Safety[1]

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Precaution: Nitroaromatics are potentially genotoxic. All handling requires a fume hood and nitrile gloves.

-

Storage: The HCl salt is prone to hydrolysis if exposed to moisture over long periods. Desiccation is mandatory.

Synthetic Utility: The "Hub" Concept

The primary value of 1-amino-6-nitroindan lies in its position as a "divergent intermediate."[1] It allows chemists to access the 1,6-diaminoindan scaffold, a privileged structure in kinase inhibitors and GPCR ligands, by reducing the nitro group after establishing stereochemistry at the C1 position.

Synthesis Strategy

Direct nitration of 1-aminoindan is not recommended due to poor regioselectivity (yielding a mixture of 5-, 6-, and 7-nitro isomers).[1] The preferred route is the Reductive Amination of 6-nitro-1-indanone , which guarantees the 6-position substitution.[1]

Diagram: Synthetic Workflow

Figure 1: The regioselective synthesis pathway starting from 6-nitro-1-indanone ensures correct isomer isolation.[1]

Pharmacological Applications (MAO-B SAR)[1]